molecular formula C12H12O6 B14291614 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester CAS No. 116820-08-7

1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester

Cat. No.: B14291614
CAS No.: 116820-08-7
M. Wt: 252.22 g/mol
InChI Key: YKTIZUXXDWDCDG-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester is an organic compound with the molecular formula C12H14O6. This compound is of interest due to its unique structure, which includes a cyclohexadiene ring with two ester groups and two keto groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester can be synthesized through several methods. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the compound can be produced through large-scale Diels-Alder reactions. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester is unique due to its combination of ester and keto groups on a cyclohexadiene ring.

Properties

CAS No.

116820-08-7

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

diethyl 3,6-dioxocyclohexa-1,4-diene-1,4-dicarboxylate

InChI

InChI=1S/C12H12O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3

InChI Key

YKTIZUXXDWDCDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C(=CC1=O)C(=O)OCC

Origin of Product

United States

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